4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
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Overview
Description
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate is a complex organic compound with the molecular formula C22H19N3O4S and a molecular weight of 421.478 g/mol . This compound is known for its unique structure, which includes an ethylanilino group, a thiophene ring, and a carbohydrazonoyl moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of these intermediates with the thiophene ring under specific reaction conditions
Chemical Reactions Analysis
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylanilino and thiophene moieties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate can be compared with other similar compounds, such as:
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound has a similar structure but includes a methylbenzoate group instead of a thiophene ring.
4-(2-((4-Ethylanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: This compound features a bromobenzoate group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
765281-68-3 |
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Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C22H19N3O4S/c1-2-15-5-9-17(10-6-15)24-20(26)21(27)25-23-14-16-7-11-18(12-8-16)29-22(28)19-4-3-13-30-19/h3-14H,2H2,1H3,(H,24,26)(H,25,27)/b23-14+ |
InChI Key |
YDHJJSOJTUADIQ-OEAKJJBVSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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